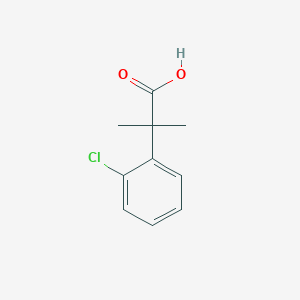![molecular formula C6H14ClNO2 B1421840 2-[Methyl(propyl)amino]acetic acid hydrochloride CAS No. 1258639-77-8](/img/structure/B1421840.png)
2-[Methyl(propyl)amino]acetic acid hydrochloride
説明
2-[Methyl(propyl)amino]acetic acid hydrochloride, also known as MPAAH, is a chemical compound with the molecular formula C6H14ClNO2. It has a molecular weight of 167.64 g/mol . This compound is typically found in powder form .
Molecular Structure Analysis
The InChI code for 2-[Methyl(propyl)amino]acetic acid hydrochloride is 1S/C6H13NO2.ClH/c1-3-4-7(2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
2-[Methyl(propyl)amino]acetic acid hydrochloride is a powder at room temperature . It has a molecular weight of 167.64 .科学的研究の応用
Organic Acids in Acidizing Operations
Organic acids, including acetic acid, have been examined for their roles in acidizing operations within carbonate and sandstone formations in the oil and gas industry. These acids serve as alternatives to hydrochloric acid for formation damage removal, dissolution of drilling mud filter cakes, and as iron sequestering agents due to their less corrosive nature and effectiveness at high temperatures. The detailed review by Alhamad et al. (2020) highlights the advancements, technology, and challenges associated with organic acids in these applications, demonstrating their utility in enhancing oil recovery while minimizing environmental and infrastructure damage Alhamad, Alrashed, Al Munif, & Miskimins, 2020.
Environmental and Ecosystem Impact of Herbicides
A scientometric review by Zuanazzi, Ghisi, & Oliveira (2020) on 2,4-D herbicide toxicity outlines the global research trends and gaps in understanding its environmental impact. This review identifies the need for more focused research on the molecular biology of 2,4-D toxicity, highlighting its presence in aquatic environments and potential risks to non-target species. The analysis underscores the importance of developing strategies for minimizing environmental exposure to such herbicides Zuanazzi, Ghisi, & Oliveira, 2020.
Lactic Acid Production from Biomass
The production and application of lactic acid, derived from biomass fermentation, is reviewed by Gao, Ma, & Xu (2011). This study explores the biotechnological routes for producing lactic acid and its derivatives, such as pyruvic acid, acrylic acid, and lactate ester. These compounds have significant industrial and environmental applications, offering sustainable alternatives to chemical synthesis Gao, Ma, & Xu, 2011.
Advanced Oxidation Processes for Acetaminophen Degradation
Qutob, Hussein, Alamry, & Rafatullah (2022) review the application of advanced oxidation processes (AOPs) for the degradation of acetaminophen, a common pharmaceutical contaminant in water. The study discusses the generation of by-products and their biotoxicity, offering insights into the pathways for environmental remediation. This research exemplifies the potential of AOPs in addressing pollution from pharmaceuticals and improving water quality Qutob, Hussein, Alamry, & Rafatullah, 2022.
Safety And Hazards
特性
IUPAC Name |
2-[methyl(propyl)amino]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-4-7(2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCSYJDKAYVCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(propyl)amino]acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![2-chloro-N-{2-[4-(propan-2-yl)phenoxy]ethyl}acetamide](/img/structure/B1421780.png)